1-Methyl-1H-indole-2-carbaldehyde

Overview

Description

1-Methyl-1H-indole-2-carbaldehyde is a chemical compound that may be used in the synthesis of indole-based melatonin analog hydrazone derivatives . It is also known by other names such as 1-methylindole-2-carbaldehyde and 1-Methylindole-2-carboxaldehyde .

Synthesis Analysis

The synthesis of 1-Methyl-1H-indole-2-carbaldehyde involves a mixture of 1H-indole-3-carbaldehyde, anhydrous K2CO3, CH3CN, and DMF. Methyl iodide is added to this mixture, which is then heated to reflux at 82–84 °C for 16 hours .

Molecular Structure Analysis

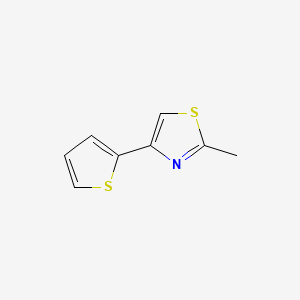

The molecular structure of 1-Methyl-1H-indole-2-carbaldehyde is complex, with a benzene ring fused to a pyrrole ring. The nitrogen atom in the pyrrole ring participates in the aromatic ring, giving the molecule its unique properties .

Chemical Reactions Analysis

1-Methyl-1H-indole-2-carbaldehyde can undergo various chemical reactions. For example, it can be used in the synthesis of indole-based melatonin analog hydrazone derivatives . It can also be oxidized to the carboxylic acid derivative using NaClO2 salt and NaH2PO4 buffer .

Physical And Chemical Properties Analysis

1-Methyl-1H-indole-2-carbaldehyde has a molecular weight of 159.18 g/mol. It has a density of 1.1±0.1 g/cm3, a boiling point of 318.7±15.0 °C at 760 mmHg, and a flash point of 146.5±20.4 °C. It has 1 freely rotating bond, and its polar surface area is 22 Ų .

Scientific Research Applications

Synthesis of Nitroolefins and Nitroalcohols

This compound is used as a reactant in the preparation of nitroolefins and nitroalcohols through microwave- or ultrasound-assisted Henry reactions. These reactions are significant in the field of organic synthesis, providing pathways to create compounds with potential applications in pharmaceuticals and materials science .

Antiviral and Antimicrobial Applications

Indole derivatives, including 1-Methyl-1H-indole-2-carbaldehyde, have shown various biological activities such as antiviral and antimicrobial effects. These properties make them valuable in the development of new treatments for infectious diseases .

Anticancer Research

The compound has been utilized in the synthesis of molecules for cancer treatment. Indoles are known to possess properties that can inhibit the growth of cancer cells, making them an important area of study in oncology .

Synthesis of Quinolinones

It serves as a reactant for the synthesis of quinolinones via a three-component Ugi reaction. Quinolinones are a class of compounds with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties .

Inhibitors of Dengue Virus

1-Methyl-1H-indole-2-carbaldehyde is used in the synthesis of -ketoamides which act as inhibitors of the Dengue virus. This application is particularly relevant in the field of medicinal chemistry for developing antiviral drugs .

Antitubercular Activity

Derivatives derived from this compound have been investigated for their in vitro antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis, showing potential as treatments for tuberculosis .

Multicomponent Reactions

The compound has been highlighted for its applications in multicomponent reactions, which are inherently sustainable processes used to assemble pharmaceutically interesting scaffolds. These reactions are valuable for creating molecular diversity in drug discovery .

Safety and Hazards

1-Methyl-1H-indole-2-carbaldehyde is classified as a hazardous substance. It is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

1-Methyl-1H-indole-2-carbaldehyde, like other indole derivatives, plays a significant role in cell biology . Indole derivatives are known to bind with high affinity to multiple receptors , making them useful in the treatment of various disorders in the human body . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders .

Mode of Action

It is known that indole derivatives interact with their targets, causing various changes . For instance, some indole derivatives have shown inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives affect various biochemical pathways. They possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives can influence a wide range of biochemical pathways and their downstream effects.

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption , which can impact its bioavailability.

Result of Action

The result of the action of 1-Methyl-1H-indole-2-carbaldehyde can vary depending on the specific biological activity. For example, some indole derivatives have shown inhibitory activity against influenza A . Other indole derivatives have demonstrated anti-inflammatory and analgesic activities .

properties

IUPAC Name |

1-methylindole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-11-9(7-12)6-8-4-2-3-5-10(8)11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBNGPIOSWCMJGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30295922 | |

| Record name | 1-Methyl-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30295922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27421-51-8 | |

| Record name | 27421-51-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106285 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30295922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methylindole-2-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 1-Methyl-1H-indole-2-carbaldehyde synthesized?

A1: 1-Methyl-1H-indole-2-carbaldehyde can be synthesized through the Manganese(III) acetate mediated oxidation of 1,2-Dimethyl-1H-indole. This reaction yields 1-Methyl-1H-indole-2-carbaldehyde as one of the major products, alongside 1-methyl-2- diacetoxymethyl-1H-indole. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2S,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1331295.png)

![1H-Imidazo[4,5-b]pyridine-2-thiol](/img/structure/B1331299.png)

![2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide](/img/structure/B1331304.png)

![3-[(Thien-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1331310.png)

![2-[N-(4-Aminophenyl)amino]-4,6-dimethylpyrimidine](/img/structure/B1331324.png)